![molecular formula C14H10N2O2S2 B7689486 (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B7689486.png)
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, also known as HM-11, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinones and has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has potent antimicrobial activity against a wide range of bacteria and fungi.
Biochemical and Physiological Effects:
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been found to have numerous biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. Additionally, it has been shown to have antioxidant activity, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is its broad range of biological activities, making it a promising candidate for drug development. However, its synthesis is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Another area of interest is its potential as an antidiabetic agent, as it has been found to reduce blood glucose levels in animal models. Additionally, further studies are needed to fully elucidate its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of (E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 2-aminothiophenol in the presence of an acid catalyst. The resulting product is a yellow crystalline solid with a melting point of 230-232°C.
Scientific Research Applications
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases.
properties
IUPAC Name |
(5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c1-7-2-3-8-5-9(12(17)15-10(8)4-7)6-11-13(18)16-14(19)20-11/h2-6H,1H3,(H,15,17)(H,16,18,19)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAPCEXAPTYQID-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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